6-Amino-1-(furan-2-ylmethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

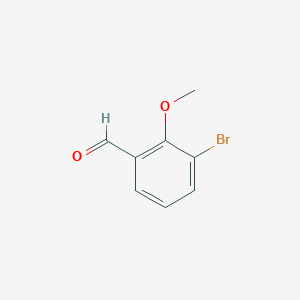

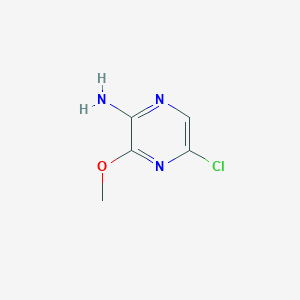

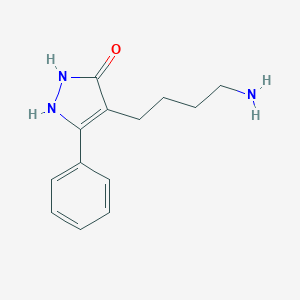

“6-Amino-1-(furan-2-ylmethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbaldehyde” is a compound with the molecular formula C9H9N3O3 . It is also known as FapydG, a modified form of DNA damage that can lead to mutations and cellular dysfunction.

Synthesis Analysis

The synthesis of this compound has been reported in the literature. For instance, the Hantzsch reaction with 6-aminouracil has been used to synthesize novel tetrakis (6-aminouracil-5-yl)methanes . Another method involves the multicomponent coupling of p-bromophenol with 2-benzimidazolethiols, malononitrile, and substituted aldehydes .Molecular Structure Analysis

The molecular structure of this compound consists of a pyrimidine ring with an amino group at the 6-position and a furan ring attached to the 1-position . The molecular weight is 207.186 Da .Physical And Chemical Properties Analysis

This compound has a molecular weight of 207.186 Da and a monoisotopic mass of 207.064392 Da . It has 6 hydrogen bond acceptors, 3 hydrogen bond donors, and 2 freely rotating bonds . The compound has a density of 1.4±0.1 g/cm3, a molar refractivity of 50.2±0.3 cm3, and a molar volume of 146.5±3.0 cm3 .Aplicaciones Científicas De Investigación

Synthesis and Structural Analysis

- The synthesis and characterization of compounds within the tetrahydropyrimidine family often reveal unique structural conformations stabilized by supramolecular interactions. For example, a study by Portalone and Colapietro (2007) demonstrated an unusual syn conformation of 5-formyluracil, a structurally similar compound, highlighting the role of hydrogen bonding in stabilizing these configurations Portalone & Colapietro, 2007.

Chemical Reactivity and Applications

- Tetrahydropyrimidine derivatives are explored for their reactivity and potential in synthesizing more complex molecules. For instance, derivatives have been synthesized as potent inhibitors of HIV-1 reverse transcriptase, illustrating the utility of these compounds in developing antiviral agents Petersen, Pedersen, & Nielsen, 2001.

- The structural diversity of tetrahydropyrimidines enables their use in synthesizing novel heterocyclic compounds. Baruah et al. (1996) discussed the synthesis of pyrazolo[3′,4′:4,5]pyrido[2,3-d]pyrimidines, showcasing the versatility of tetrahydropyrimidine derivatives in creating new chemical entities with potential pharmacological activities Baruah, Prajapati, Sandhu, & Ghosh, 1996.

Potential Medicinal Applications

- The manipulation of tetrahydropyrimidine derivatives has been key in the development of new therapeutic agents. For example, novel dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines synthesized from these derivatives demonstrated significant antiprotozoal activity, highlighting the compound's potential in treating infectious diseases Ismail et al., 2004.

Mecanismo De Acción

Target of Action

Similar compounds have been known to interact with various enzymes and receptors in the body .

Mode of Action

Biochemical Pathways

Similar compounds have been known to influence various biochemical pathways, leading to diverse biological activities .

Result of Action

Similar compounds have been known to exhibit diverse biological activities, such as antioxidant, radioprotective, analgesic, antiinflammatory, antihypertensive, anxiolytic, anamnestic, anticonvulsant, antimicrobial, fungicidal, herbicidal, antiviral, and anticancer .

Propiedades

IUPAC Name |

6-amino-1-(furan-2-ylmethyl)-2,4-dioxopyrimidine-5-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O4/c11-8-7(5-14)9(15)12-10(16)13(8)4-6-2-1-3-17-6/h1-3,5H,4,11H2,(H,12,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYBVSNDSEGLPJN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)CN2C(=C(C(=O)NC2=O)C=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Amino-1-(furan-2-ylmethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbaldehyde | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Benzyltetrahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B113124.png)

![N-(4-[1,3]Dioxolan-2-yl-pyridin-3-yl)-2,2-dimethyl-propionamide](/img/structure/B113127.png)

![2-(4-Bromophenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B113150.png)

![5-[(4-formylphenoxy)methyl]furan-2-carboxylic Acid](/img/structure/B113154.png)